molecular formula C10H7F4NO B8642392 4-(2,2,3,3-Tetrafluoropropoxy)benzonitrile CAS No. 87014-39-9

4-(2,2,3,3-Tetrafluoropropoxy)benzonitrile

Cat. No. B8642392
M. Wt: 233.16 g/mol
InChI Key: GZIPIZDAJSTCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05663410

Procedure details

According to Ann. N.Y. Acad. Sci (1988), 544, pages 86 to 100 (Chem. Abstr. 111, 208650), 4-tetrafluoropropoxycinnamonitrile can be prepared in the following manner. 4-Fluorobenzonitrile is reacted with 2,2,3,3-tetrafluoropropanol to give 4-(2,2,3,3-tetrafluoropropoxy)benzonitrile which is then reduced by complex hydrides to give 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde. The 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde leads to the 4-tetrafluoropropoxycinnamonitrile by reaction with the anion of diethyl cyanomethylphosphonate in the context of a Wittig-Horner reaction.
Name
4-tetrafluoropropoxycinnamonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(OC1C=CC(C=CC#N)=CC=1)CC(F)(F)F.F[C:20]1[CH:27]=[CH:26][C:23]([C:24]#[N:25])=[CH:22][CH:21]=1.[F:28][C:29]([F:35])([CH:32]([F:34])[F:33])[CH2:30][OH:31]>>[F:28][C:29]([F:35])([CH:32]([F:34])[F:33])[CH2:30][O:31][C:20]1[CH:27]=[CH:26][C:23]([C:24]#[N:25])=[CH:22][CH:21]=1

Inputs

Step One
Name
4-tetrafluoropropoxycinnamonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(F)(F)F)OC1=CC=C(C=CC#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(C(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=CC=C(C#N)C=C1)(C(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.